![molecular formula C14H16N6O2 B2968744 N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide CAS No. 2034423-63-5](/img/structure/B2968744.png)

N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

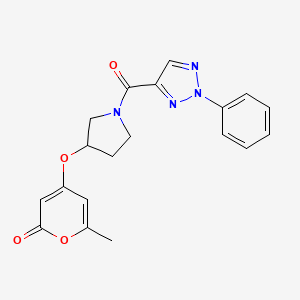

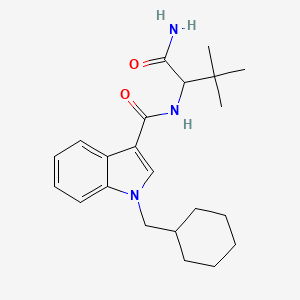

“N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide” is a complex organic compound. Pyrazoles, which are part of this compound, are considered privileged scaffolds in medicinal chemistry . They have been used in the synthesis of various biologically active moieties .

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps. For instance, the synthesis of 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine involved the oxidation of 4-chloro-2-(methylthio)pyrimidine to 4-chloro-2-(methylsulfonyl)pyrimidine and displacement of the sulfonyl with N-(1-methyl-1H-pyrazol-4-yl)formamide under basic conditions .Molecular Structure Analysis

The molecular structure of this compound is complex, involving several rings and functional groups. The pyrazole ring is a five-membered aromatic structure with two nitrogen atoms . The imidazole ring is also a five-membered structure with two nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve oxidation, substitution, and hydrolysis . Density functional theory (DFT) calculations are often used to better understand the observed reactivity and selectivity .科学的研究の応用

Antibacterial Applications

This compound is an important intermediate in the synthesis of ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane has a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .

Drug Discovery

N-heterocyclic amines, such as this compound, are valuable building blocks in drug discovery and modern organic synthesis . They are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .

Organic Synthesis

This compound can be synthesized via amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine . This synthetic route is distinguished by its operational easiness, short reaction time, and the fact that isolation and purification of the aldimine intermediate is not required .

Anti-Fibrosis Activity

While there’s no direct evidence of anti-fibrosis activity for this specific compound, related pyrazole derivatives have shown promising results in anti-fibrosis studies . Further research could potentially reveal similar properties for this compound.

Public Health Applications

Imidazole and their derived products, which this compound is a part of, have been used to address public health problems due to antimicrobial resistance (AMR) in drug therapy . The development of new drugs that overcome the AMR problems is necessary .

Pharmacological Activities

Pyrazole derivatives, which this compound is a part of, have attracted more attention due to their wide range of physiological and pharmacological activities . They have proven to be a promising scaffold for the discovery of novel active pharmaceutical ingredients .

特性

IUPAC Name |

N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-2-oxoimidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6O2/c1-19-9-11(8-18-19)12-6-10(2-3-15-12)7-17-14(22)20-5-4-16-13(20)21/h2-3,6,8-9H,4-5,7H2,1H3,(H,16,21)(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSUGSSIBLMVRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)N3CCNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Benzyloxy)-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B2968661.png)

![2-[4-(1,2-Oxazole-3-amido)phenyl]acetic acid](/img/structure/B2968664.png)

![3-(1-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2968667.png)

![Methyl 2-[6-methoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2968683.png)